molecular formula C11H12N4O4 B11670166 ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 180424-22-0

ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B11670166
CAS No.: 180424-22-0
M. Wt: 264.24 g/mol
InChI Key: NAEFISQWKNCPNW-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, a nitro group, and a methyl group attached to a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine core.

    Introduction of Functional Groups: The amino, nitro, and methyl groups are introduced through various substitution reactions. For example, nitration can be achieved using nitric acid, while amination can be done using amines under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Amines, alkyl halides, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield ethyl 3-amino-1-methyl-5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Scientific Research Applications

Ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-1-methyl-5-nitro-1H-indole-2-carboxylate: Similar structure but with an indole core instead of pyrrolo[2,3-b]pyridine.

    Ethyl 3-amino-1-methyl-5-nitro-1H-pyrrole-2-carboxylate: Similar structure but with a pyrrole core.

Uniqueness

Ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its pyrrolo[2,3-b]pyridine core, which imparts distinct electronic and steric properties compared to similar compounds

Biological Activity

Ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₁H₁₂N₄O₄
  • Molecular Weight : 264.237 g/mol
  • CAS Number : 180424-22-0
  • Melting Point : 128–130 °C

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. A study conducted on various pyrrole derivatives indicated that compounds with similar structures exhibited significant activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)Target Organism
Ethyl 3-amino...4 - 32Mycobacterium tuberculosis
Control (Isoniazid)0.25Mycobacterium tuberculosis

These findings suggest that ethyl 3-amino... could serve as a lead compound for developing new antimicrobial agents targeting resistant strains of bacteria .

2. Anticancer Activity

Recent research has highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The IC50 values for these cell lines were found to be significantly lower than those of standard chemotherapeutics.

Cell LineIC50 (µM)Reference
HeLa12
HCT11615

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .

3. Anti-inflammatory Activity

The compound also exhibited anti-inflammatory properties in various assays. In a model using lipopolysaccharide (LPS)-stimulated macrophages, ethyl 3-amino... significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha25080
IL-630090

These results indicate that ethyl 3-amino... may have therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Case Study: Antimicrobial Efficacy Against MDR-TB

A comprehensive study assessed the efficacy of ethyl 3-amino... against multidrug-resistant Mycobacterium tuberculosis. The compound demonstrated significant activity with an MIC range of 16–64 µg/mL against MDR strains, suggesting its potential as a novel therapeutic agent in combating tuberculosis .

Research Findings on Structure-Activity Relationships (SAR)

Investigations into the SAR of pyrrole derivatives have revealed that modifications at specific positions can enhance biological activity. For instance, the introduction of electron-withdrawing groups at the nitrogen positions improved both antimicrobial and anticancer activities. This highlights the importance of chemical structure in influencing biological outcomes .

Properties

CAS No.

180424-22-0

Molecular Formula

C11H12N4O4

Molecular Weight

264.24 g/mol

IUPAC Name

ethyl 3-amino-1-methyl-5-nitropyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C11H12N4O4/c1-3-19-11(16)9-8(12)7-4-6(15(17)18)5-13-10(7)14(9)2/h4-5H,3,12H2,1-2H3

InChI Key

NAEFISQWKNCPNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)N=CC(=C2)[N+](=O)[O-])N

solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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